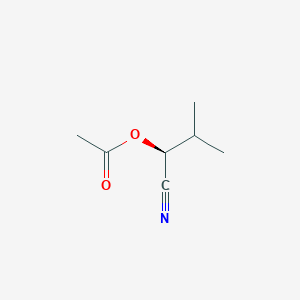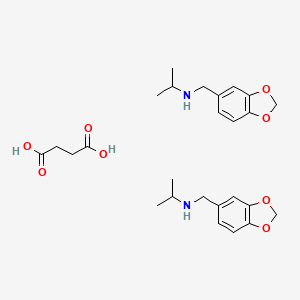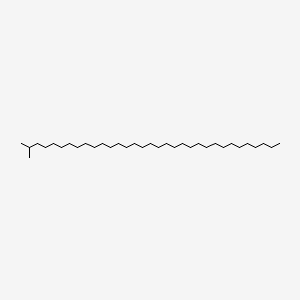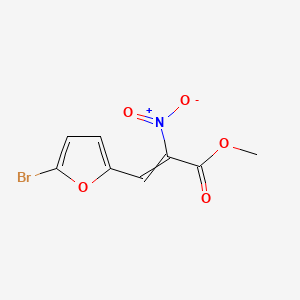
3-Hydroxy-3-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-methylcyclohexan-1-one is an organic compound with the molecular formula C7H12O2 It is a cyclohexanone derivative, characterized by a hydroxyl group and a methyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-methylcyclohexan-1-one typically involves the hydroxylation of 3-methylcyclohexanone. One common method is the catalytic hydrogenation of 3-methylcyclohexanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction is carried out in an aqueous medium at a controlled temperature and pressure to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions ensures the efficient and cost-effective production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 3-Methylcyclohexanone or 3-Methylcyclohexanoic acid.
Reduction: 3-Hydroxy-3-methylcyclohexanol.
Substitution: 3-Halo-3-methylcyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-methylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Methylcyclohexanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxycyclohexanone: Lacks the methyl group, which affects its steric and electronic properties.
3-Methyl-3-cyclohexen-1-one: Contains a double bond, leading to different reactivity and applications.
Uniqueness: 3-Hydroxy-3-methylcyclohexan-1-one is unique due to the presence of both a hydroxyl and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
68165-43-5 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3-hydroxy-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H12O2/c1-7(9)4-2-3-6(8)5-7/h9H,2-5H2,1H3 |
InChI-Schlüssel |
DXBLIKWIRLTTDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(=O)C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)



![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)







